molecular formula C5H5Cl2NO3S B13171919 4-Chloro-3-ethyl-1,2-oxazole-5-sulfonyl chloride CAS No. 2060008-48-0

4-Chloro-3-ethyl-1,2-oxazole-5-sulfonyl chloride

Cat. No.: B13171919
CAS No.: 2060008-48-0
M. Wt: 230.07 g/mol
InChI Key: ZRHMKJKGZVVVCZ-UHFFFAOYSA-N
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Description

4-Chloro-3-ethyl-1,2-oxazole-5-sulfonyl chloride is a heterocyclic compound with significant importance in organic chemistry. It is characterized by the presence of a chloro group, an ethyl group, and a sulfonyl chloride group attached to an oxazole ring. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-ethyl-1,2-oxazole-5-sulfonyl chloride typically involves the chlorination of 3-ethyl-1,2-oxazole-5-sulfonyl chloride. The reaction is carried out under controlled conditions using thionyl chloride (SOCl₂) as the chlorinating agent. The process requires careful temperature control and anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-ethyl-1,2-oxazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed through nucleophilic substitution reactions.

    Halogenated Derivatives: Resulting from electrophilic aromatic substitution.

    Oxidized or Reduced Oxazole Derivatives: Depending on the specific reaction conditions

Scientific Research Applications

4-Chloro-3-ethyl-1,2-oxazole-5-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-ethyl-1,2-oxazole-5-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce sulfonamide functionality into target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-ethyl-1,2-oxazole-5-sulfonyl chloride is unique due to the presence of both chloro and sulfonyl chloride groups, which confer distinct reactivity patterns. This dual functionality allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

2060008-48-0

Molecular Formula

C5H5Cl2NO3S

Molecular Weight

230.07 g/mol

IUPAC Name

4-chloro-3-ethyl-1,2-oxazole-5-sulfonyl chloride

InChI

InChI=1S/C5H5Cl2NO3S/c1-2-3-4(6)5(11-8-3)12(7,9)10/h2H2,1H3

InChI Key

ZRHMKJKGZVVVCZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=C1Cl)S(=O)(=O)Cl

Origin of Product

United States

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